![molecular formula C17H18BNO4 B568091 (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid CAS No. 1217501-09-1](/img/structure/B568091.png)
(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid
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Overview
Description
Synthesis Analysis
Boronic acids and their derivatives can be synthesized through various methods. One common method involves the use of organomagnesium or organolithium reagents and a borate ester. The resulting trialkyl borate ester is then hydrolyzed to give the boronic acid . Another route involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of boronic acids typically involves a boron atom bound to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Protodeboronation, a process involving the removal of a boron group from an organic compound, is another reaction that boronic acids can undergo .Physical And Chemical Properties Analysis
Boronic acids are generally stable and easy to handle, making them important to organic synthesis. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing biaryl compounds. 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid serves as a boronate ester precursor in these reactions. By coupling it with aryl halides or triflates, researchers can access a wide range of functionalized biaryls, which find applications in materials science, pharmaceuticals, and agrochemicals .
Fluorescent Probes and Sensors
The boronic acid moiety in this compound exhibits reversible binding with diols, making it useful for designing fluorescent probes and sensors. Researchers have functionalized 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid with fluorophores or other reporter groups. These modified derivatives can selectively detect saccharides, nucleotides, and other analytes, contributing to bioimaging and diagnostic applications .
Drug Delivery Systems
Due to its stability and biocompatibility, 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid has been explored for drug delivery applications. Researchers have conjugated it to polymers, liposomes, or nanoparticles to create targeted drug carriers. The reversible binding of boronic acid with diols allows for controlled drug release in response to changes in glucose concentration, making it promising for diabetes-related therapies .
Organocatalysis
The cyclopropyl group in this compound imparts unique reactivity. Researchers have utilized 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid as an organocatalyst in various transformations. For instance, it can catalyze the asymmetric cyclopropanation of alkenes, providing access to chiral cyclopropane derivatives for synthetic applications .
Materials Chemistry
Functionalized boronic acids play a crucial role in materials chemistry. Researchers have incorporated 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid into polymer networks, hydrogels, and supramolecular assemblies. These materials exhibit stimuli-responsive behavior, such as pH-dependent swelling or sol-gel transitions, making them suitable for drug delivery, sensors, and smart materials .
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are investigated for BNCT, a cancer treatment that exploits the high neutron capture cross-section of boron-10. While 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid itself may not be directly used, its boron-containing derivatives could potentially serve as BNCT agents when selectively delivered to tumor cells .
Safety And Hazards
Boronic acids can pose certain safety hazards. They can be harmful if swallowed and can cause irritation if they come into contact with the skin or eyes. It is recommended to avoid dust formation, avoid breathing in mist, gas, or vapors, and to use personal protective equipment when handling these compounds .
Future Directions
properties
IUPAC Name |
[4-[1-(phenylmethoxycarbonylamino)cyclopropyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO4/c20-16(23-12-13-4-2-1-3-5-13)19-17(10-11-17)14-6-8-15(9-7-14)18(21)22/h1-9,21-22H,10-12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGXPVSQVTDOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675254 |
Source
|
Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid | |
CAS RN |
1217501-09-1 |
Source
|
Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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